molecular formula C10H12N4O5S B3061229 Carbazochrome sulfonic acid CAS No. 70063-04-6

Carbazochrome sulfonic acid

Cat. No.: B3061229
CAS No.: 70063-04-6
M. Wt: 300.29 g/mol
InChI Key: OQVRCWUMFBNYKF-UHFFFAOYSA-N
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Description

Carbazochrome sodium sulfonate, also known as AC-17, is a hemostatic agent used to stabilize capillaries and reduce bleeding. It is an oxidation product of adrenaline and is known for its ability to enhance microcirculatory tone. This compound is widely used in clinical settings to treat hemorrhages caused by capillary fragility .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of carbazochrome sodium sulfonate involves the dissolution and reaction of purified water, carbazochrome, sodium bisulfite, and ascorbic acid in a reaction tank. The mixture is heated while stirring until the solid substances are completely dissolved. The reaction solution is then subjected to decolorization and separation, followed by crystallization and refinement .

Industrial Production Methods: In industrial settings, the production of carbazochrome sodium sulfonate for injection involves the use of carbazochrome sodium sulfonate, an antioxidizing agent, a pH regulator, and water for injection. The mixture is processed to ensure the appropriate concentration and purity for medical use .

Chemical Reactions Analysis

Types of Reactions: Carbazochrome sodium sulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is an oxidation product of adrenaline and interacts with α-adrenoreceptors on the surface of platelets to promote clotting .

Common Reagents and Conditions: Common reagents used in the reactions involving carbazochrome sodium sulfonate include bradykinin, thrombin, and various ionophores. The compound is known to inhibit the formation of inositol triphosphate in a concentration-dependent manner .

Major Products Formed: The major products formed from the reactions involving carbazochrome sodium sulfonate include stabilized capillaries and reduced vascular permeability. The compound effectively reverses endothelial barrier dysfunction induced by vasoactive agents .

Mechanism of Action

Carbazochrome sodium sulfonate exerts its effects by interacting with α-adrenoreceptors on the surface of platelets, promoting platelet aggregation and forming a platelet plug. It enhances the microcirculatory tone and stabilizes capillaries by inhibiting phosphatidylinositol hydrolysis and reducing the formation of inositol triphosphate .

Comparison with Similar Compounds

Carbazochrome sodium sulfonate is unique in its ability to stabilize capillaries and reduce vascular permeability without affecting blood pressure and heart rate. Similar compounds include:

Carbazochrome sodium sulfonate stands out due to its specific action on capillary stabilization and its effectiveness in treating hemorrhages caused by capillary fragility.

Properties

IUPAC Name

5-(carbamoyldiazenyl)-6-hydroxy-1-methyl-2,3-dihydroindole-2-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O5S/c1-14-7-4-8(15)6(12-13-10(11)16)2-5(7)3-9(14)20(17,18)19/h2,4,9,15H,3H2,1H3,(H2,11,16)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQVRCWUMFBNYKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CC2=CC(=C(C=C21)O)N=NC(=O)N)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80860629, DTXSID00873059
Record name Carbazochrome sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80860629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5E)-5-(2-Carbamoylhydrazinylidene)-1-methyl-6-oxo-2,3,5,6-tetrahydro-1H-indole-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70063-04-6, 942468-12-4
Record name Carbazochrome sulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070063046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbazochrome sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80860629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5E)-5-(2-Carbamoylhydrazinylidene)-1-methyl-6-oxo-2,3,5,6-tetrahydro-1H-indole-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARBAZOCHROME SULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BMQ12812QR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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